
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid
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Overview
Description
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various functionalized isoxazole derivatives .
Scientific Research Applications
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
- 3-(2-Chlorophenyl)isoxazole-5-carboxylic acid
- 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid
Uniqueness
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .
Biological Activity
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be described by its molecular formula C12H13N2O3. The isoxazole ring is a five-membered heterocycle containing nitrogen, which contributes to the compound's biological activity through interactions with various biological targets.
Research has shown that isoxazole derivatives, including this compound, exhibit their biological activities primarily through:
- Inhibition of Cell Proliferation : Many studies indicate that isoxazole compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest. For instance, compounds similar to this compound have been reported to cause G0/G1 phase arrest in cancer cells, leading to decreased expression of cyclin-dependent kinases (CDKs) .
- Apoptosis Induction : Isoxazole derivatives have shown the ability to trigger apoptotic pathways in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis .
Efficacy Against Cancer Cell Lines
Numerous studies have evaluated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. Below is a summary table illustrating the IC50 values (the concentration required to inhibit cell growth by 50%) for selected studies involving compounds related to this compound.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | Huh7 | TBD | TBD |
Indole-isoxazole hybrid | MCF7 | 0.7 - 35.2 | |
Isoxazole-3-carboxamide derivative | HCT116 | <18.4 | |
Isoxazole derivative | HepG2 | <3.8 |
Case Studies
- Anticancer Activity : A study on indole-isoxazole hybrids demonstrated significant anticancer activity against liver cancer cell lines, with some derivatives exhibiting IC50 values lower than traditional chemotherapeutics like doxorubicin and sorafenib . This suggests that this compound may share similar properties.
- Inflammatory Response : Another research highlighted the anti-inflammatory potential of isoxazole derivatives, showing their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) which are critical in inflammatory processes . Although specific data on this compound's COX inhibitory activity is limited, its structural similarities suggest potential efficacy.
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-16-10-6-4-3-5-8(10)9-7-11(12(14)15)17-13-9/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
XYVZHUYAMVAKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=C2)C(=O)O |
Origin of Product |
United States |
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